molecular formula H13N3O8S2 B1257502 Triammonium hydrogen disulphate CAS No. 13775-30-9

Triammonium hydrogen disulphate

Cat. No.: B1257502
CAS No.: 13775-30-9
M. Wt: 247.3 g/mol
InChI Key: LSQBSJGVGHPYAZ-UHFFFAOYSA-N
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Description

Triammonium hydrogen disulphate ((NH₄)₃H(SO₄)₂) is a member of the M₃H(XO₄)₂ crystal family, where M represents ammonium (NH₄⁺), potassium (K⁺), or other alkali metals, and X is sulfur (S) or selenium (Se). This compound exhibits monoclinic symmetry at room temperature (space group C2/c) with lattice parameters a = 15.578 Å, b = 5.816 Å, c = 10.050 Å, and β = 101.58° . It undergoes multiple structural phase transitions, including a rhombohedral phase (R3m) above 140°C and low-temperature phases at -26°C, -132°C, and -140°C, which are associated with proton mobility and electrical conductivity changes . These properties make it a candidate for superprotonic conductors in solid-state electrochemical devices.

Properties

CAS No.

13775-30-9

Molecular Formula

H13N3O8S2

Molecular Weight

247.3 g/mol

IUPAC Name

triazanium;hydrogen sulfate;sulfate

InChI

InChI=1S/3H3N.2H2O4S/c;;;2*1-5(2,3)4/h3*1H3;2*(H2,1,2,3,4)

InChI Key

LSQBSJGVGHPYAZ-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Canonical SMILES

[NH4+].[NH4+].[NH4+].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-]

Other CAS No.

24270-55-1
13775-30-9

Synonyms

((NH4)3H(SO4)2)
letovicite
triammonium hydrogen sulfate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Crystal Structure and Phase Behavior

Compounds in the M₃H(XO₄)₂ family share a monoclinic structure at room temperature but differ in cation size and anion composition, leading to distinct phase behaviors:

Compound Formula Room-Temperature Structure High-Temperature Phase Key Structural Features
Triammonium hydrogen disulphate (NH₄)₃H(SO₄)₂ Monoclinic (C2/c) Rhombohedral (R3m) Dimers of SO₄ tetrahedra linked via short hydrogen bonds (O-O ~2.45 Å at -110°C) .
Tripotassium hydrogen disulphate K₃H(SO₄)₂ Monoclinic (A2/a) Rhombohedral (R3m) Larger K⁺ cations increase unit cell volume (e.g., a = 9.777 Å, c = 14.667 Å) .
Triammonium hydrogen bis(selenate) (NH₄)₃H(SeO₄)₂ Monoclinic Not reported SeO₄ tetrahedra induce longer hydrogen bonds compared to SO₄ analogs .

Key Insight : Smaller cations (e.g., NH₄⁺ vs. K⁺) reduce interatomic distances, enhancing hydrogen bond strength and influencing proton migration pathways .

Phase Transition Temperatures

Phase transitions in these compounds correlate with proton disordering and changes in hydrogen bonding:

Compound Phase Transition Temperatures (°C) Observations
(NH₄)₃H(SO₄)₂ 140, -26, -132, -140 The -26°C transition is unique to NH₄⁺ systems, linked to NH₄⁺ reorientation .
K₃H(SO₄)₂ ~200 Higher transition temperature due to stronger K⁺-SO₄ interactions .
Rb₃H(SeO₄)₂ >200 (estimated) Larger Rb⁺ and SeO₄²⁻ size likely elevate transition temperatures compared to S analogs.

Note: Mixed crystals like [K₃]ₓ[(NH₄)₃]₁₋ₓH(SO₄)₂ show intermediate transition behaviors, with vibrational mode shifts (e.g., ν₁-SO₄) dependent on cation composition .

Proton Conductivity and Electrical Properties

Proton conductivity in M₃H(XO₄)₂ compounds peaks during superprotonic phases:

Compound Proton Conductivity (σ) at High Temp Activation Energy (eV)
(NH₄)₃H(SO₄)₂ ~10⁻³ S/cm (above 140°C) 0.35
K₃H(SO₄)₂ ~10⁻² S/cm (above 200°C) 0.40
(NH₄)₃H(SeO₄)₂ Lower than sulfate analogs Not reported

Mechanism : Conductivity arises from proton hopping via dynamic hydrogen bonds. NH₄⁺ systems exhibit lower activation energy due to weaker cation-anion interactions compared to K⁺ .

Hydrogen Bonding and Proton Migration

Hydrogen bond characteristics directly influence proton mobility:

Compound O-O Distance (Å) Hydrogen Bond Dynamics
(NH₄)₃H(SO₄)₂ 2.45 (at -110°C) Proton disordering above 140°C enables rapid hopping .
K₃H(SO₄)₂ 2.50 Stronger K⁺-SO₄ bonds stabilize the lattice, requiring higher energy for proton migration .
(NH₄)₃H(SeO₄)₂ ~2.60 (estimated) Longer bonds reduce proton mobility compared to sulfate systems .

Critical Factor : The interplay between cation size (NH₄⁺ < K⁺ < Rb⁺) and anion electronegativity (S > Se) dictates hydrogen bond flexibility and proton conduction efficiency.

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